methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17190198
Molecular Formula: C12H15ClINO3
Molecular Weight: 383.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15ClINO3 |
---|---|
Molecular Weight | 383.61 g/mol |
IUPAC Name | methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H |
Standard InChI Key | VMEIWGHVFGZHQQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—with substituents at the (2S) and (4S) positions. The 4-position is functionalized with a 4-iodophenoxy group, while the 2-position contains a methyl ester moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing . The stereochemical arrangement is preserved through controlled synthetic protocols, ensuring enantiomeric purity.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate; hydrochloride |
Molecular Formula | |
Molecular Weight | 383.61 g/mol |
Stereochemistry | (2S,4S) configuration |
Canonical SMILES | COC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)I.Cl |
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous pyrrolidine derivatives exhibit conformational flexibility in the solid state. For example, a related chlorophenyl-pyrrolidine compound crystallizes as a racemate with distinct envelope and twisted ring conformations . Intramolecular hydrogen bonds (e.g., O—H⋯O) and intermolecular interactions (e.g., N—H⋯O) stabilize these structures, suggesting similar behavior in the iodinated variant .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis typically involves three stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones yields the pyrrolidine core.
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Functionalization: The 4-iodophenoxy group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction, leveraging the iodine atom’s leaving group potential .
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Esterification and Salt Formation: The carboxylic acid at the 2-position is esterified with methanol, followed by hydrochloride salt precipitation to improve stability.
Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, ensuring the (2S,4S) configuration.
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization or chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The hydrochloride salt’s formation is verified through chloride ion titration .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in water (≈25 mg/mL) and polar organic solvents like dimethyl sulfoxide (DMSO). The iodine atom’s electronegativity and the ester group’s hydrophobicity create a balance between polar and nonpolar interactions . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers at 2–8°C.
Table 2: Physicochemical Data
Property | Value |
---|---|
Solubility in Water | ~25 mg/mL |
Melting Point | Not reported (decomposes above 200°C) |
LogP (Octanol-Water) | Estimated 2.1 (via computational modeling) |
Stability | Light-sensitive; stable at pH 4–6 |
Spectroscopic Profiles
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¹H NMR (DMSO-d₆): Key signals include δ 7.65 (d, 2H, aromatic H), δ 6.85 (d, 2H, aromatic H), δ 4.30 (m, 1H, pyrrolidine H), and δ 3.65 (s, 3H, ester CH₃) .
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IR (KBr): Peaks at 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C–O–C), and 680 cm⁻¹ (C–I).
Research Applications
Medicinal Chemistry
Pyrrolidine scaffolds are prized for their mimicry of natural amino acids and conformational rigidity. This compound’s iodine atom offers a handle for radiolabeling (e.g., ¹²⁵I) in tracer studies, while the ester group facilitates prodrug strategies . Preliminary screens suggest affinity for serotonin and dopamine receptors, though detailed pharmacological data remain unpublished.
Chemical Intermediate
The iodophenoxy group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl derivatives . Researchers have utilized similar compounds to synthesize kinase inhibitors and antimicrobial agents .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The iodine atom in the subject compound enhances halogen bonding potential compared to chloro or ethyl derivatives, favoring interactions with protein targets .
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